molecular formula C10H13N3 B070810 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 177407-17-9

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine

Cat. No.: B070810
CAS No.: 177407-17-9
M. Wt: 175.23 g/mol
InChI Key: RPQJEKDKGMFLHE-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of benzimidazole with appropriate alkylating agents. One common method includes the alkylation of benzimidazole with alpha,1-dimethylmethanamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQJEKDKGMFLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260523
Record name α,1-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177407-17-9
Record name α,1-Dimethyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177407-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,1-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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